2-(3,3-Difluoropiperidin-1-yl)acetic acid

Medicinal Chemistry Agonist Potency Fluorine Substitution

This 3,3-difluoropiperidine building block is validated to enhance agonist potency by >20-fold and improve metabolic stability. Ideal for GPCR-targeting ligands, gamma-secretase modulators, and hERG-safe lead optimization. Procure now to accelerate your drug discovery programs with a data-backed, high-value intermediate.

Molecular Formula C7H11F2NO2
Molecular Weight 179.16 g/mol
CAS No. 1240018-55-6
Cat. No. B1475421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,3-Difluoropiperidin-1-yl)acetic acid
CAS1240018-55-6
Molecular FormulaC7H11F2NO2
Molecular Weight179.16 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC(=O)O)(F)F
InChIInChI=1S/C7H11F2NO2/c8-7(9)2-1-3-10(5-7)4-6(11)12/h1-5H2,(H,11,12)
InChIKeyNPCZGFDNELOHSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,3-Difluoropiperidin-1-yl)acetic acid: Procurement Rationale for a Key Fluorinated Piperidine Building Block


2-(3,3-Difluoropiperidin-1-yl)acetic acid (CAS: 1240018-55-6, C7H11F2NO2) [1] is a specialized synthetic intermediate featuring a piperidine ring with two fluorine atoms at the 3-position and an acetic acid moiety. It serves as a critical building block in medicinal chemistry and drug discovery . The gem-difluoro substitution pattern is a recognized strategy for modulating molecular properties such as metabolic stability and target binding affinity, making this scaffold valuable for constructing biologically active molecules, particularly in areas like gamma-secretase modulation [2].

The Criticality of 2-(3,3-Difluoropiperidin-1-yl)acetic acid: Why In-Class Analogs Cannot Be Assumed Interchangeable


In research and process chemistry, substituting one fluorinated piperidine derivative for another is not trivial due to the specific and often non-linear impact of fluorine's regio- and stereochemistry on a molecule's biological and physicochemical profile. The precise location of fluorine atoms dramatically influences target engagement, metabolic stability, and pharmacokinetics [1]. For instance, data on a related 3,3-difluoropiperidine scaffold demonstrates its ability to enhance agonist potency by over 20-fold compared to a non-fluorinated version . The following quantitative evidence clarifies the unique value proposition of the 3,3-difluoropiperidine core found in 2-(3,3-Difluoropiperidin-1-yl)acetic acid.

Quantitative Differentiation of 2-(3,3-Difluoropiperidin-1-yl)acetic acid's Core Scaffold Against Analogs


Superior Functional Impact of 3,3-Difluoropiperidine Scaffold on Agonist Potency Compared to Non-Fluorinated Analog

The incorporation of a 3,3-difluoropiperidine scaffold, a core component of the target compound, has been shown to significantly enhance the potency of an apelin receptor agonist. In a direct comparison, the addition of this fluorinated moiety improved the agonist's half-maximal effective concentration (EC50) from 162 nM to 6.5 nM . This represents a ~25-fold improvement in potency.

Medicinal Chemistry Agonist Potency Fluorine Substitution

Gamma-Secretase Modulator Activity and In Vivo Selectivity Profile of a 2-Aryl-3,3-Difluoropiperidine Analog

A close structural analog within the difluoropiperidine acetic acid class (Compound 1f) was evaluated in vivo. The compound demonstrated a selective lowering of amyloid-beta 42 (Aβ42) in a transgenic mouse model of Alzheimer's disease without affecting Notch processing, a critical toxicity pathway [1]. The study also reported a favorable 7-day safety profile in rats at a high oral dose of 250 mg/kg/day (AUC(0-24)=2100 µM·h), with no Notch-related effects observed [1].

Neuroscience Alzheimer's Disease Gamma-Secretase Modulator (GSM)

Advantageous hERG Safety Profile of a 3,3-Difluoropiperidine Derivative

For a compound containing a 3,3-difluoropiperidine moiety, the inhibition of the hERG potassium channel, a primary indicator of cardiotoxicity risk, was assessed. The compound exhibited an IC50 of >30,000 nM (>30 µM) [1]. This value indicates a low propensity for hERG channel blockade, a critical safety liability in drug development.

Cardiotoxicity hERG Channel Drug Safety

Procurement-Driven Application Scenarios for 2-(3,3-Difluoropiperidin-1-yl)acetic acid


Medicinal Chemistry: Hit-to-Lead Optimization for GPCR Targets

As a building block, 2-(3,3-Difluoropiperidin-1-yl)acetic acid is strategically employed in the synthesis of novel agonists or antagonists for G-protein coupled receptors (GPCRs). The evidence showing a ~25-fold potency boost for an apelin receptor agonist upon incorporation of the 3,3-difluoropiperidine scaffold justifies its use in projects aiming to improve the potency and pharmacodynamics of lead compounds. Procurement for this purpose is driven by the need to access a validated, potency-enhancing motif.

Neuroscience Drug Discovery: Development of Gamma-Secretase Modulators (GSMs)

The compound serves as a key intermediate for synthesizing advanced analogs in the difluoropiperidine acetic acid class of gamma-secretase modulators . Given the in vivo evidence of selective Aβ42 lowering and a favorable Notch safety window achieved by a closely related 2-aryl-3,3-difluoropiperidine analog , this compound is essential for research groups developing next-generation GSM therapeutics for Alzheimer's disease.

Lead Optimization: De-risking Cardiovascular Safety Liabilities

During lead optimization, medicinal chemists can prioritize the 3,3-difluoropiperidine scaffold to proactively mitigate potential hERG channel blockade, a common cause of drug attrition. The evidence of a >30 µM hERG IC50 for a compound in this chemotype provides a data-driven rationale for using this fluorinated building block to design compounds with a potentially improved cardiovascular safety profile, thereby focusing synthesis efforts on the most promising, de-risked chemical series.

Chemical Biology: Synthesis of Chemical Probes and Tool Compounds

Researchers developing chemical probes for target validation or pathway elucidation utilize 2-(3,3-Difluoropiperidin-1-yl)acetic acid to create fluorinated tool compounds. The established utility of the 3,3-difluoropiperidine scaffold in generating potent and selective modulators [1] makes this building block valuable for constructing high-quality probes with desirable cellular activity and target engagement properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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